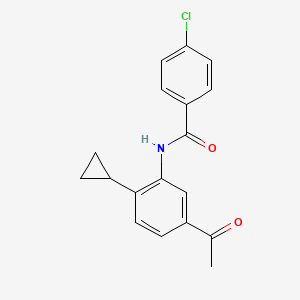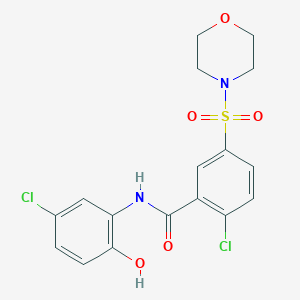![molecular formula C20H10O2S B11046699 9-Thiapentacyclo[11.8.0.0(2,10).0(3,8).0(15,20)]henicosa-1(13),2(10),3(8),4,6,11,15(20),16,18-nonaene-14,21-dione](/img/structure/B11046699.png)
9-Thiapentacyclo[11.8.0.0(2,10).0(3,8).0(15,20)]henicosa-1(13),2(10),3(8),4,6,11,15(20),16,18-nonaene-14,21-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ANTHRA2,1-BBENZOTHIOPHENE-4,9-DIONE is a complex organic compound that belongs to the class of benzothiophenes. These compounds are known for their diverse applications in medicinal chemistry, materials science, and organic electronics. The unique structure of ANTHRA2,1-BBENZOTHIOPHENE-4,9-DIONE makes it a valuable subject of study in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ANTHRA2,1-BBENZOTHIOPHENE-4,9-DIONE can be achieved through several methods. One common approach involves the reaction of o-silylaryl triflates with alkynyl sulfides in the presence of a catalyst. This one-step intermolecular reaction allows for the formation of diverse multisubstituted benzothiophene derivatives . Another method involves the electrochemical synthesis of benzothiophene motifs via strained quaternary spirocyclization .
Industrial Production Methods
Industrial production of ANTHRA2,1-BBENZOTHIOPHENE-4,9-DIONE typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
ANTHRA2,1-BBENZOTHIOPHENE-4,9-DIONE undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups within the compound’s structure.
Common Reagents and Conditions
Common reagents used in the reactions of ANTHRA2,1-BBENZOTHIOPHENE-4,9-DIONE include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve halogenating agents and nucleophiles under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce thiols or thioethers.
Scientific Research Applications
ANTHRA2,1-BBENZOTHIOPHENE-4,9-DIONE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
Medicine: ANTHRABENZOTHIOPHENE-4,9-DIONE derivatives have shown promise as anticancer agents, with some compounds exhibiting significant antiproliferative activities.
Mechanism of Action
The mechanism of action of ANTHRA2,1-BBENZOTHIOPHENE-4,9-DIONE involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may bind to receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the derivative used.
Comparison with Similar Compounds
ANTHRA2,1-BBENZOTHIOPHENE-4,9-DIONE can be compared with other benzothiophene derivatives such as sertaconazole, raloxifene, and DNTT . These compounds share similar structural features but differ in their specific functional groups and applications. The uniqueness of ANTHRA2,1-BBENZOTHIOPHENE-4,9-DIONE lies in its versatile reactivity and potential for diverse applications in various scientific fields.
List of Similar Compounds
- Sertaconazole
- Raloxifene
- DNTT
- Anthracene-1benzothieno3,2-bbenzothiophene (BTBT)
Properties
Molecular Formula |
C20H10O2S |
|---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
anthra[2,1-b][1]benzothiole-8,13-dione |
InChI |
InChI=1S/C20H10O2S/c21-19-11-5-1-2-6-12(11)20(22)18-14(19)9-10-16-17(18)13-7-3-4-8-15(13)23-16/h1-10H |
InChI Key |
RMZJRTCONARKDY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C4=C(C=C3)SC5=CC=CC=C54 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(2-ethoxy-5-isopropyl-4-methylphenyl)sulfonyl]-2-ethyl-1H-imidazole](/img/structure/B11046623.png)
![1-[3-(Diethylamino)prop-1-yn-1-yl]cyclopentanol](/img/structure/B11046629.png)
![3-hydroxy-1-{3-[(2-hydroxyethyl)amino]propyl}-5-(3-nitrophenyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11046632.png)
![9-(2,3,4,5-tetramethoxyphenyl)-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one](/img/structure/B11046641.png)
![1-(4-fluorophenyl)-1H-naphtho[2,3-d][1,2,3]triazole-4,9-dione 2-oxide](/img/structure/B11046646.png)
![2-(Ethylsulfinyl)-8,8-dimethyl-8,9-dihydro[1,2,4]triazolo[5,1-c][1,2,4]benzotriazin-6-ol](/img/structure/B11046661.png)
![3-(Thiophen-3-yl)-6-(2,3,4-trifluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11046662.png)
![(4Z)-1-Phenyl-1H-naphtho[2,3-D][1,2,3]triazole-4,9-dione 4-(O-acetyloxime)](/img/structure/B11046667.png)


![2-(10-amino-2-oxo-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazol-3-yl)-N-(4-chlorophenyl)acetamide](/img/structure/B11046698.png)
![ethyl {4-[3-amino-1-(4-chlorophenyl)-3-oxopropyl]-5-oxo-2,5-dihydro-1H-pyrazol-3-yl}acetate](/img/structure/B11046704.png)
![3-[3-(Furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-5-phenyl-1,2-oxazole](/img/structure/B11046709.png)
